molecular formula C12H10Cl2N2O2 B1306183 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole CAS No. 302901-02-6

1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole

Cat. No.: B1306183
CAS No.: 302901-02-6
M. Wt: 285.12 g/mol
InChI Key: MLHGSKCNJTXMGV-UHFFFAOYSA-N
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Description

1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole is a useful research compound. Its molecular formula is C12H10Cl2N2O2 and its molecular weight is 285.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis and crystal structure of related pyrrole compounds have been extensively studied. For instance, Zhuang Hong (2000) focused on the synthesis of dimethyl 3,4 diacetyl 1 nitrophenyl pyrrol and its crystal structure analysis, highlighting the importance of these compounds in understanding molecular structures and interactions (Hong, 2000).

Thermochemical and Thermodynamic Properties

  • Research by M. A. V. R. da Silva and A. F. L. Santos (2010) explored the thermochemical and thermodynamic properties of similar compounds, providing insights into their stability and reactivity (da Silva & Santos, 2010).

Conducting Polymers and Electrochromic Devices

  • Serhat Variş et al. (2006) synthesized a mixture of isomers related to 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole, exploring their application in creating soluble polymers for electrochromic devices (Variş et al., 2006).

Luminescent Polymers

  • Kai A. I. Zhang and B. Tieke (2008) investigated polymers containing pyrrolopyrrole units, which are structurally similar to the compound , highlighting their potential use in optoelectronics due to their strong fluorescence and solubility in common solvents (Zhang & Tieke, 2008).

Electron Transfer Properties

  • The study by Alexander Hildebrandt et al. (2011) on diferrocenyl-1-phenyl-1H-pyrrole compounds revealed significant insights into electron transfer processes, which could be relevant for similar nitrophenyl pyrrole derivatives (Hildebrandt et al., 2011).

Chemical Reactivity and Synthesis

  • Various studies have focused on the synthesis and characterization of pyrrole derivatives, exploring their chemical reactivity and potential applications in diverse fields like corrosion inhibition and pharmaceuticals (Yavari et al., 2005), (Louroubi et al., 2019).

Future Directions

The study of pyrrole derivatives is a vibrant field due to their wide range of biological activities. Future research could focus on synthesizing this compound and studying its potential biological activities .

Properties

IUPAC Name

1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2/c1-7-3-4-8(2)15(7)11-5-10(14)12(16(17)18)6-9(11)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHGSKCNJTXMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383494
Record name 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302901-02-6
Record name 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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